molecular formula C24H24N2O4S B14960871 N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide

N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide

Cat. No.: B14960871
M. Wt: 436.5 g/mol
InChI Key: KBXHATWISLHZPU-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide is a complex organic compound with a unique structure that includes benzyl, methyl, phenylmethanesulfonyl, and acetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methyl Group: The methyl group can be added via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Formation of the Phenylmethanesulfonyl Group: This group can be introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.

    Formation of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a base such as pyridine.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide. This can be achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide typically involves optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide can be compared with other similar compounds, such as:

    N-Benzylbenzamide: Lacks the methyl and phenylmethanesulfonyl groups, resulting in different chemical properties and reactivity.

    N-Methylbenzamide: Lacks the benzyl and phenylmethanesulfonyl groups, leading to different biological activity.

    N-Phenylmethanesulfonylbenzamide: Lacks the benzyl and methyl groups, affecting its chemical stability and reactivity.

The uniqueness of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-benzyl-2-[(2-benzylsulfonylacetyl)amino]-N-methylbenzamide

InChI

InChI=1S/C24H24N2O4S/c1-26(16-19-10-4-2-5-11-19)24(28)21-14-8-9-15-22(21)25-23(27)18-31(29,30)17-20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,25,27)

InChI Key

KBXHATWISLHZPU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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